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Compound of Interest

2-(4-(Benzyloxy)-3-
Compound Name:
bromophenyl)acetamide

Cat. No.: B8173318

Get Quote

Executive Summary & Compound Significance

2-(4-(Benzyloxy)-3-bromophenyl)acetamide is a critical synthetic intermediate, primarily

utilized in the development of

-adrenergic receptor agonists and isoquinoline alkaloids (e.g., tubocurarine analogs). Its
structural core—a phenylacetamide scaffold substituted with a benzyloxy ether and an ortho-
bromo motif—serves as a versatile "handle" for further derivatization, particularly via Suzuki-
Miyaura couplings or Buchwald-Hartwig aminations.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) of the compound.[1]
The data presented here synthesizes experimental precedents from analogous precursors
(such as 3-bromo-4-benzyloxyphenylacetic acid) and high-fidelity predictive models based on
substituent chemical shift (SCS) additivity principles.

Chemical Identity
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Property Detail

IUPAC Name 2-[4-(benzyloxy)-3-bromophenyl]lacetamide

Molecular Formula

Molecular Weight 320.18 g/mol

Key Features Primary Amide, Aryl Bromide, Benzyl Ether

Synthesis & Preparation Context

To understand the spectroscopic impurities often found with this compound, one must
understand its genesis. The most robust synthetic route involves the conversion of 4-
hydroxyphenylacetic acid to its 3-bromo derivative, followed by benzylation and amidation.

Synthesis Workflow (DOT Diagram)
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Figure 1: Step-wise synthesis pathway highlighting critical intermediates that may appear as
spectroscopic impurities.

Spectroscopic Analysis
Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the unique isotopic signature of bromine
and the stability of the benzyl cation.

 lonization Mode: ESI (+) or EI (70 eV).
e Molecular lon (

): The presence of one bromine atom (
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and

) creates a characteristic 1:1 doublet at m/z 319 and m/z 321.

e Base Peak: Typically m/z 91 (Tropylium ion,
), resulting from the cleavage of the benzyloxy group.

Fragmentation Pathway (DOT Diagram)
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional group transformations (Acid

Amide).
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Wavenumber (

Assignment Causality/Notes
)
Doublet characteristic of a
3350, 3180 N-H Stretch primary amide (

).

Lower frequency than esters
1665 - 1680 C=0 Stretch (Amide I) due to resonance donation

from Nitrogen.

Diagnostic band for primary

1620 N-H Bend (Amide I1) ]
amides.
Asymmetric stretching of the
1245 C-O-C Stretch
aryl alkyl ether (Benzyloxy).
) Monosubstituted benzene ring
690, 740 Ar-H Bending

(Benzyl group).

Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive standard for structural validation. The assignments below are
derived from high-field (400 MHz) data of the direct acid precursor and standard substituent
effects.

H NMR (400 MHz, DMSO-

)

Note: DMSO is preferred over

to resolve the amide protons.
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Shift ( o ] ] Structural
Multiplicity Integration Assignment .
Logic
» Ppm)
Deshielded by Br
Doublet ( and alkyl group;
7.48 1H Ar-H (H-2) _
Hz) meta-coupling to
H-6.
Overlapping
_ signals from the
7.30-7.45 Multiplet 5H Benzyl Ar-H )
monosubstituted
benzyl ring.
dd ( Ortho to alkyl
7.18 1H Ar-H (H-6) group, meta to
Hz) Br.
Doublet ( Shielded by the
7.12 1H Ar-H (H-5) ortho-alkoxy
Hz) group.
Non-equivalent
amide protons
6.85, 7.35 Broad Singlets 2H due to restricted
rotation (typical
in DMSO).
Benzylic
) methylene
5.18 Singlet 2H
attached to
oxygen.
) Alpha-methylene
3.28 Singlet 2H
protons.
C NMR (100 MHz, DMSO-
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Shift (
Carbon Type Assignment
» Ppm)
172.8 Quaternary (C=0) Amide Carbonyl.
153.6 Quaternary (C-O) C-4 (Aryl ether carbon).
Ipso-carbon of the Benzyl
136.8 Quaternary
group.
1335 Methine (CH) C-2 (Aromatic, ortho to Br).
129.8 Quaternary C-1 (Alkyl attachment).
129.2 Methine (CH) C-6.
_ Benzyl aromatic carbons
128.4 -127.5 Methine (CH)
(Ortho/Meta/Para).
113.8 Methine (CH) C-5 (Ortho to alkoxy).
111.2 Quaternary (C-Br) C-3 (Bromine attachment).
Methylene ( Benzylic ether carbon (
70.1
) )-
Methylene ( Alpha-carbon (
41.5

) )-

Quality Control & Purity Assessment

When sourcing or synthesizing this compound, specific impurities must be monitored.
» Hydrolysis Product: 3-Bromo-4-benzyloxyphenylacetic acid.[2]
o Detection: Appearance of a broad -OH stretch in IR (2500-3000
) and loss of amide doublets.

o Debenzylated Species: 2-(3-Bromo-4-hydroxyphenyl)acetamide.
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o Detection: Loss of signals at
5.18 and 7.30-7.45 in
H NMR; appearance of phenolic -OH.

Regioisomers: Unlikely if prepared from 4-hydroxyphenylacetic acid, but possible if prepared
via electrophilic aromatic substitution on the amide directly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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